molecular formula C27H29Cl2N5O2 B2837868 8-((4-benzylpiperidin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 851940-23-3

8-((4-benzylpiperidin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2837868
CAS RN: 851940-23-3
M. Wt: 526.46
InChI Key: SGTFZSRNAOIJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((4-benzylpiperidin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H29Cl2N5O2 and its molecular weight is 526.46. The purity is usually 95%.
BenchChem offers high-quality 8-((4-benzylpiperidin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((4-benzylpiperidin-1-yl)methyl)-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Arylpiperazine Derivatives of Purine Diones

Research into arylpiperazine derivatives of purine-2,6-dione has revealed compounds with significant affinity for serotonin receptors, demonstrating potential psychotropic activity. Studies have focused on the design of derivatives to explore their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, with findings indicating their application in investigating antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013). The manipulation of substituents on the purine core aims to enhance receptor affinity and selectivity, providing a basis for the development of new therapeutic agents targeting central nervous system disorders.

Analgesic and Anti-inflammatory Applications

Another avenue of research has explored purine derivatives for their analgesic and anti-inflammatory effects. Compounds with modifications at the purine dione structure have shown significant promise in preclinical models for their pain-relieving and anti-inflammatory properties, indicating their potential in developing new analgesic agents (Zygmunt et al., 2015). This research underscores the versatility of purine derivatives in modulating biological pathways associated with pain and inflammation.

properties

IUPAC Name

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29Cl2N5O2/c1-31-25-24(26(35)32(2)27(31)36)34(16-20-8-9-21(28)15-22(20)29)23(30-25)17-33-12-10-19(11-13-33)14-18-6-4-3-5-7-18/h3-9,15,19H,10-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTFZSRNAOIJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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